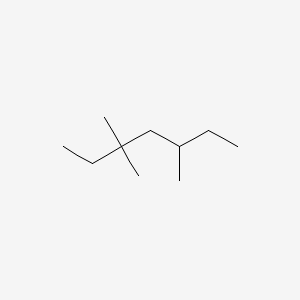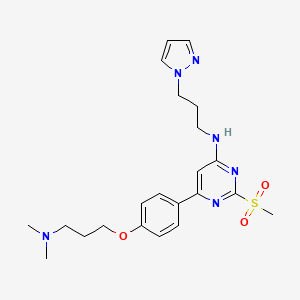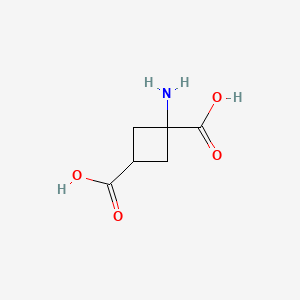
3,3,5-Trimethylheptane
Overview
Description
Mechanism of Action
Target of Action
3,3,5-Trimethylheptane is primarily used as a fuel additive . Its primary target is the combustion process in internal combustion engines .
Mode of Action
This compound interacts with its target by participating in the combustion process. It helps to improve the octane rating of gasoline , which measures the fuel’s resistance to knocking or pinging during combustion. A higher octane number indicates greater resistance to knocking, which can improve engine performance and efficiency .
Pharmacokinetics
As a volatile organic compound, it can be absorbed through inhalation and potentially through skin contactIts impact on bioavailability is more relevant in the context of its availability for combustion when used as a fuel additive .
Result of Action
The primary result of this compound’s action is the enhancement of gasoline combustion efficiency . By improving the octane rating, it helps prevent engine knocking, which can result in smoother engine operation and potentially improved fuel efficiency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Temperature and pressure conditions can affect its volatility and combustion efficiency . Additionally, it should be stored away from heat sources or open flames due to its flammability . Proper ventilation is also important when handling this compound to prevent the buildup of vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylheptane can be synthesized through the catalytic condensation of isopentanol. This reaction typically involves the use of a catalyst and is conducted under specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: In industrial settings, this compound is produced through similar catalytic processes, often involving the use of zeolite catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylheptane primarily undergoes combustion reactions due to its use as a fuel additive. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Combustion: In the presence of oxygen, this compound combusts to produce carbon dioxide and water.
Oxidation: Under controlled conditions, it can be oxidized using reagents such as potassium permanganate or chromic acid.
Major Products Formed:
Combustion: Carbon dioxide and water.
Oxidation: Depending on the conditions, oxidation can yield various oxygenated products, including alcohols, ketones, and carboxylic acids
Scientific Research Applications
3,3,5-Trimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: Studies have explored its metabolic pathways and its presence in human saliva.
Medicine: Research into its potential effects on human health and its metabolic byproducts.
Comparison with Similar Compounds
- 2,3,5-Trimethylheptane
- 3,3,5-Trimethylhexane
- 3,3,5-Trimethyloctane
Comparison: 3,3,5-Trimethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Compared to its isomers, it has a higher octane rating, making it more effective as a fuel additive. Its boiling point and density also differ slightly from those of its isomers, which can influence its behavior in various applications .
Properties
IUPAC Name |
3,3,5-trimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRZZWPKABUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871185 | |
| Record name | 3,3,5-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-80-5 | |
| Record name | Heptane, 3,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Trimethylheptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,5-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-Trimethylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





